molecular formula C6H13N B169055 (R)-3-Methylpiperidine CAS No. 16078-25-4

(R)-3-Methylpiperidine

Cat. No. B169055
CAS RN: 16078-25-4
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-ZCFIWIBFSA-N
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Description

(R)-3-Methylpiperidine is a chiral compound that is a derivative of piperidine, a six-membered heterocyclic amine. The presence of the methyl group at the third position makes it a substituted piperidine, which can be important in the synthesis of various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 3-methylpiperidine can be achieved through various methods. For instance, enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids can be synthesized using Rh-catalyzed cyclohydrocarbonylation . Additionally, spiropiperidine derivatives, which are an important class of bioactive molecules, can be synthesized via rhodium(III)-catalyzed intramolecular ArC-H activation . Moreover, 3-methylpiperidine itself can be produced from 3-methylpiperdinium cation core through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by further quaternization reactions . A biotransformation approach using recombinant Escherichia coli cells has also been reported for the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane .

Molecular Structure Analysis

The molecular structure of substituted piperidines can be elucidated using techniques such as X-ray crystallography. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed through this method . The crystal structures of various 3-methylpiperdinium salts have also been reported, providing insights into the structural and physical properties of these compounds .

Chemical Reactions Analysis

3-Methylpiperidine and its derivatives can undergo a variety of chemical reactions. For instance, under acidic conditions, the resulting enamines from the synthesis of spiropiperidine derivatives can react with pendant amides to afford tetracyclic structures . The 3-methylpiperdinium ionic liquids have been shown to be extremely electrochemically stable, which is beneficial for applications as electrolytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpiperidine derivatives can vary depending on their structure. Ionic liquids based on the 3-methylpiperdinium cation core are reported to be liquids at room temperature and exhibit high electrochemical stability. Their properties such as density, viscosity, and ionic conductivity have been systematically studied, and general trends have been outlined based on the cation ring size and asymmetry . The synthesis of enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine has shown that the R enantiomer has a higher affinity for D4 dopaminergic receptors, indicating the importance of stereochemistry in biological activity .

Scientific Research Applications

  • Chemical Reactions

    • “®-3-Methylpiperidine” can neutralize acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It can generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .
  • Gas Chromatography

    • “®-3-Methylpiperidine” can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
  • Chemical Reactions

    • “®-3-Methylpiperidine” can neutralize acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It can generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .
  • Gas Chromatography

    • “®-3-Methylpiperidine” can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Safety And Hazards

This would involve a review of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This could involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or reactivity.


For a specific compound like “®-3-Methylpiperidine”, you would need to search the scientific literature to find relevant papers. Once you have identified these papers, you can analyze them to gather the information you need. Please note that not all compounds will have information available on all of these topics, especially if they are not widely studied. If you have access to scientific databases or a library, they can be great resources for finding papers. Otherwise, there are also free online resources like Google Scholar that can be helpful.


I hope this general approach is helpful to you. If you have more specific questions about “®-3-Methylpiperidine” or another compound, feel free to ask!


properties

IUPAC Name

(3R)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423805
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylpiperidine

CAS RN

16078-25-4
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
E Coderc, P Cerruti, JF Rouayrenc, JM Kamenka… - European journal of …, 1995 - Elsevier
3-Methylpiperidine derivatives of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) and l-[1-(2-benzo[b]thiophenyl)cyclohexyl] piperidine (BTCP) were obtained in their racemic and homochiral …
Number of citations: 14 www.sciencedirect.com
F Morlacchi, V Losacco… - Journal of Heterocyclic …, 1979 - Wiley Online Library
(‐)‐3‐Kthylpiperidine and (R)‐(‐)‐2‐ethylglutarie acid have been chemically correlated through N‐subslituted α‐ethylglutarimides obtained from the oxidation of optically active N‐ethyl…
Number of citations: 20 onlinelibrary.wiley.com
TR Hoye, MK Renner - The Journal of Organic Chemistry, 1996 - ACS Publications
Mosher's MTPA (methoxy(trifluoromethyl)phenylacetyl) technology is a well-known tool used to determine the absolute configuration of chiral alcohols and primary amines. The …
Number of citations: 89 pubs.acs.org
G Bettoni, C Franchini, F Morlacchi… - The Journal of …, 1976 - ACS Publications
In the course of our previous work on the determination of the absolute configuration of cyclic amines, we correlated (R)-{—)-3-methylpiperidine (lb,= 2) with (R)-(—)-2-methylglutaric …
Number of citations: 37 pubs.acs.org
J Marwaha, M Palmer, B Hoffer, R Freedman… - Naunyn-Schmiedeberg's …, 1981 - Springer
Dextro-and levorotatory isomers of 1-(1-phenylcyclohexyl)-3-methylpiperidine (PCMP) were synthesized. Both isomers inhibited spontaneous cerebellar Purkinje neuron firing when …
Number of citations: 47 link.springer.com
F Colpaert, S Mangelinckx… - The Journal of Organic …, 2011 - ACS Publications
α-Alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane successfully led to 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in acceptable diastereomeric ratios (dr 67/…
Number of citations: 39 pubs.acs.org
AG Al-Sehemi, RS Atkinson, J Fawcett - Journal of the Chemical …, 2002 - pubs.rsc.org
The title compounds (DAQs) are chiral when the two N-acyl groups are different because of the absence of rotation around the N–N bond (a chiral axis). Enantiopure DAQs have been …
Number of citations: 39 pubs.rsc.org
N BUYUKTIMKIN, F Keller, W Schunack - Journal of chromatography, 1989 - lib3.dss.go.th
The piperidinomethylphenoxy group as a structural feature of lamtidine1 (Fig. I) and several'other potent long-acting histamine Hz-antagonistsZ, 3 shows a high affinity for the histamine …
Number of citations: 6 lib3.dss.go.th
P Babbar, M Sato, Y Manickam, S Mishra… - …, 2021 - Wiley Online Library
Plasmodium falciparum lysyl‐tRNA synthetase (PfKRS) represents a promising therapeutic anti‐malarial target. Cladosporin was identified as a selective and potent PfKRS inhibitor but …
T Nagase, T Mizutani, S Ishikawa… - Journal of medicinal …, 2008 - ACS Publications
A new series of quinazolinone derivatives was synthesized and evaluated as nonimidazole H 3 receptor inverse agonists. 2-Methyl-3-(4-{[3-(1-pyrrolidinyl)propyl]oxy}phenyl)-5-(…
Number of citations: 99 pubs.acs.org

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